molecular formula C11H13F2NO B11887655 7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11887655
M. Wt: 213.22 g/mol
InChI Key: UTFKBYMLHLOJKK-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that features a difluoromethoxy group attached to a tetrahydronaphthalenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the introduction of the difluoromethoxy group into the naphthalenamine structure. One common method is the difluoromethylation of a suitable precursor, such as a naphthalenamine derivative, using difluoromethylating agents like ClCF₂H. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the development of more efficient difluoromethylating agents and catalysts can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., Br₂) and nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of the difluoromethoxy group and the tetrahydronaphthalenamine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H13F2NO/c12-11(13)15-8-5-4-7-2-1-3-10(14)9(7)6-8/h4-6,10-11H,1-3,14H2

InChI Key

UTFKBYMLHLOJKK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)OC(F)F)N

Origin of Product

United States

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